2-Methylthieno[3,2-B]pyridine-5,7-diol
Description
Structure
3D Structure
Properties
CAS No. |
1196152-26-7 |
|---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C8H7NO2S/c1-4-2-5-8(12-4)6(10)3-7(11)9-5/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
UBDVSPYLFWSUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 2 Methylthieno 3,2 B Pyridine 5,7 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For thienopyridine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.
The structural elucidation of thienopyridines is greatly facilitated by a suite of NMR experiments. nih.govresearchgate.net Initially, 1D ¹H and ¹³C NMR spectra provide essential information regarding the chemical environment of each proton and carbon atom, respectively. However, for complex structures, these spectra can exhibit overlapping signals, necessitating the use of 2D techniques for unambiguous assignments. nih.gov
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton couplings, typically through two or three bonds. youtube.comsdsu.edu This is instrumental in identifying adjacent protons within the thienopyridine scaffold and any substituents. For instance, the coupling between protons on the pyridine (B92270) or thiophene (B33073) rings can be readily identified.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.edunih.gov This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thieno[3,2-b]pyridine (B153574) Scaffold
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2-CH₃ | ~20 | ~2.5 (s) | C2, C3 |
| 3 | ~125 | ~7.0 (s) | C2, C3a, C7a |
| 3a | ~130 | - | |
| 5 | ~150 | ~8.0 (d, J=5.0) | C3a, C6, C7 |
| 6 | ~115 | ~7.2 (d, J=5.0) | C5, C7, C7a |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
The choice of solvent can significantly influence the chemical shifts observed in NMR spectra. scielo.org.arresearchgate.net These solvent effects arise from various interactions, including hydrogen bonding, and changes in the local magnetic anisotropy. For thienopyridine derivatives, which possess both a thiophene and a pyridine ring, the nature of the solvent can lead to noticeable shifts in proton and carbon resonances. Aromatic solvents, for example, can induce upfield or downfield shifts due to ring current effects. Protic solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring or the hydroxyl groups in 2-Methylthieno[3,2-b]pyridine-5,7-diol, leading to changes in the electronic environment and, consequently, the chemical shifts of nearby nuclei. A systematic study using a range of solvents with varying polarities and hydrogen bonding capabilities is often undertaken to fully characterize these effects. scielo.org.ar
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. nih.govembopress.org By providing a highly accurate mass measurement, HRMS allows for the confident determination of the molecular formula of this compound and its derivatives. nih.gov This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of these molecules. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. This fragmentation data can help to confirm the connectivity of the thienopyridine core and the nature and position of its substituents. For thienopyridines, characteristic fragmentation pathways often involve the cleavage of substituent groups and the rupture of the heterocyclic rings.
Table 2: Representative HRMS Fragmentation Data for a Thienopyridine Derivative
| m/z (Fragment) | Proposed Structure/Loss |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+H - CH₃]⁺ | Loss of a methyl group |
| [M+H - CO]⁺ | Loss of carbon monoxide |
| [M+H - C₂H₂O]⁺ | Loss of a ketene (B1206846) fragment |
Note: The fragmentation pattern is hypothetical and will vary depending on the specific derivative.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov For thienopyridine derivatives, these interactions can include hydrogen bonding (especially in the case of this compound with its hydroxyl groups), π-π stacking between the aromatic rings, and van der Waals forces. nih.govmdpi.com Understanding these interactions is crucial as they can significantly influence the physical properties of the solid, such as melting point, solubility, and stability. nih.gov The planar nature of the thienopyridine system often facilitates efficient π-π stacking. nih.gov
Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of this compound are not widely reported, the potential for polymorphism exists for many thienopyridine derivatives. rsc.orgnih.gov The presence of different conformers or packing arrangements can lead to the formation of different crystal structures. rsc.org Polymorphism studies are particularly important in the pharmaceutical industry, as different polymorphs can have different dissolution rates and bioavailability. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are often employed to screen for and characterize different polymorphic forms.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the molecular vibrations of a compound. For this compound, the spectra would be characterized by vibrations of the fused heterocyclic ring system and its substituents.
The infrared (IR) spectrum is expected to exhibit distinct absorption bands corresponding to specific functional groups. The presence of two hydroxyl (-OH) groups at the 5 and 7 positions would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, likely influenced by intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl group and the aromatic rings would appear in the 2850-3100 cm⁻¹ region.
The fingerprint region, typically from 1600 cm⁻¹ to 600 cm⁻¹, would contain a complex series of bands arising from the skeletal vibrations of the thieno[3,2-b]pyridine core. C=C and C=N stretching vibrations within the pyridine and thiophene rings are anticipated to be in the 1450-1600 cm⁻¹ range. Vibrations involving the C-S bond in the thiophene ring typically appear at lower frequencies.
Raman spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring stretching vibrations would be particularly prominent in the Raman spectrum. The symmetric breathing modes of the fused ring system would also be expected to produce strong Raman signals.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200-3600 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Methyl C-H Stretch | 2850-2970 | IR, Raman |
| C=C/C=N Ring Stretch | 1450-1600 | IR, Raman |
| C-O Stretch | 1000-1260 | IR |
| C-S Stretch | 600-800 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties for Electronic Transitions
The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. The UV-Vis spectrum is dictated by the conjugated π-electron system of the thieno[3,2-b]pyridine core.
The absorption spectrum is expected to show multiple bands corresponding to π → π* and n → π* transitions. The fused aromatic system would likely result in strong absorptions in the UV region, potentially extending into the visible range depending on the solvent and pH, due to the presence of the hydroxyl groups which can act as auxochromes. Studies on related thieno[3,2-b]pyridin-5(4H)-one derivatives have shown strong fluorescence, with emission wavelengths that can be tuned by aryl substitution. nih.gov Specifically, 2-aryl substituted analogues displayed strong fluorescence with high quantum yields. nih.gov This suggests that the electronic properties of the thieno[3,2-b]pyridine scaffold are sensitive to substituent placement. nih.gov
Fluorescence properties are also anticipated for this compound. Upon excitation at an appropriate wavelength, the molecule would be promoted to an excited electronic state. Subsequent relaxation to the ground state can occur via the emission of a photon, i.e., fluorescence. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime would be influenced by the rigidity of the molecule and the nature of the solvent. The presence of hydroxyl groups could lead to excited-state proton transfer processes, potentially resulting in complex fluorescence behavior that is sensitive to the environment.
Research on other thienopyridine derivatives has highlighted their potential as fluorescent probes. nih.gov The site-dependent functional differentiation observed in thieno[3,2-b]pyridin-5(4H)-ones, where 2-aryl derivatives are highly fluorescent while 3-aryl analogues are not, underscores the importance of substitution patterns in determining the photophysical properties of this heterocyclic system. nih.gov
Interactive Data Table: Expected Electronic Spectroscopy Properties for this compound
| Property | Expected Characteristics |
| UV-Vis Absorption | |
| λmax | Multiple bands in the UV region (250-400 nm), potentially extending to the visible range. |
| Molar Absorptivity (ε) | High values for π → π* transitions. |
| Solvent Effects | Solvatochromic shifts are expected, with polar solvents potentially causing shifts in λmax. |
| Fluorescence Emission | |
| Emission Wavelength | Expected in the near-UV or visible region, with a noticeable Stokes shift. |
| Quantum Yield (ΦF) | Variable, dependent on molecular rigidity and solvent. |
| Influencing Factors | pH, solvent polarity, and potential for excited-state proton transfer. |
Theoretical and Computational Studies of 2 Methylthieno 3,2 B Pyridine 5,7 Diol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals of Thienopyridines
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and molecular orbitals of thienopyridine systems, including 2-Methylthieno[3,2-b]pyridine-5,7-diol. nih.govmdpi.com These methods allow for a detailed understanding of the molecule's behavior at the atomic and subatomic levels. By solving approximations of the Schrödinger equation, DFT can predict various electronic properties that are crucial for understanding chemical reactivity and potential biological activity. nih.gov
DFT studies on thienopyridine analogues have been employed to explore their structural requirements for biological activity. nih.gov For instance, calculations can be performed using specific functionals and basis sets, such as B3LYP/6-311G(d), to optimize the molecular geometry and determine vibrational frequencies. researchgate.netresearchgate.net The insights gained from these calculations are instrumental in rational drug design and the development of new thienopyridine derivatives with desired properties.
HOMO-LUMO Energy Gaps and Reactivity Descriptors
A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). amazonaws.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. amazonaws.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com
The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of a molecule, respectively. amazonaws.com These values can be used to calculate a range of reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior. Some of the important global reactivity descriptors are:
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Chemical Hardness (η): A measure of resistance to a change in electron distribution.
Global Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Studies on various heterocyclic compounds, including thienopyridine derivatives, have shown that these descriptors are valuable in predicting their biological activities. nih.govnih.gov For example, a lower HOMO-LUMO gap has been associated with enhanced bioactivity in some medicinal compounds. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting power |
| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Indicates higher reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Measures electrophilic character |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule is a fundamental property that governs its interactions with other molecules. Quantum chemical calculations can provide a detailed picture of this distribution. One of the most effective ways to visualize the charge distribution is through an electrostatic potential (ESP) map. deeporigin.comavogadro.cc
An ESP map illustrates the electrostatic potential on the surface of a molecule, indicating regions of positive, negative, and neutral charge. deeporigin.com Typically, red-colored regions represent areas of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue-colored regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. ucla.edu
For thienopyridine derivatives, ESP maps can help in understanding their intermolecular interactions, particularly with biological targets like proteins. researchgate.net By identifying the electron-rich and electron-poor regions, researchers can predict how the molecule might bind to a receptor's active site. This information is invaluable for designing molecules with improved binding affinity and specificity. deeporigin.com The analysis of ESP maps, in conjunction with other computational data, provides a powerful approach for rational drug design.
Conformational Analysis and Potential Energy Surface Mapping of Thienopyridine Systems
Conformational analysis is a crucial aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. researchgate.net For thienopyridine systems, understanding the conformational landscape is essential as it dictates the molecule's three-dimensional shape, which in turn influences its biological activity. The various conformers of a molecule can have different energies, and the most stable conformation is typically the one with the lowest energy.
The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.orgrsc.org By mapping the PES, researchers can identify the stable conformers (local minima), transition states (saddle points), and the energy barriers between them. researchgate.net This information provides a comprehensive understanding of the molecule's flexibility and the dynamic processes it can undergo.
For thienopyridine derivatives, computational methods can be used to systematically explore the conformational space by rotating specific bonds and calculating the energy of each resulting conformation. researchgate.net The results of such an analysis can reveal the preferred conformations of the molecule and how easily it can transition between them. This knowledge is particularly important in drug design, as the biologically active conformation of a molecule may not be its lowest energy conformation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of their dynamic behavior, including conformational changes and intermolecular interactions. nih.govnih.gov
For thienopyridine systems, MD simulations can be used to investigate their dynamic properties in various environments, such as in a solvent or bound to a biological target. dovepress.commdpi.com These simulations can reveal how the molecule behaves over time, how it interacts with surrounding solvent molecules, and how its conformation changes in response to its environment. mdpi.com
One of the key applications of MD simulations in the context of drug discovery is to study the interactions between a ligand, such as a thienopyridine derivative, and its protein target. nih.gov By simulating the protein-ligand complex, researchers can gain insights into the binding mechanism, the stability of the complex, and the specific interactions that contribute to binding affinity. nih.gov This information can be used to design more potent and selective inhibitors.
In Silico Prediction of Potential Binding Interactions with Biological Macromolecules for Thienopyridine Scaffolds
In silico methods, particularly molecular docking, are widely used to predict the binding interactions between small molecules, like thienopyridine derivatives, and biological macromolecules, such as proteins. nih.govresearchgate.net These computational techniques play a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-receptor interactions. mdpi.comresearchgate.net
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each conformation. The results of a docking study can provide valuable information about the binding mode of a ligand, the key amino acid residues involved in the interaction, and the types of interactions that are formed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). semanticscholar.org
For the thienopyridine scaffold, molecular docking has been used to investigate its potential to interact with various biological targets. For example, studies have explored the binding of thienopyridine derivatives to kinases, which are important targets in cancer therapy. nih.gov The insights gained from these in silico studies can guide the design of new thienopyridine-based inhibitors with improved potency and selectivity.
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of Thienopyridine Derivatives (General Theoretical Models)
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netneovarsity.org These methods are widely used in drug discovery to predict the activity of new compounds, optimize lead compounds, and understand the structural features that are important for biological activity.
QSAR models are developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. neovarsity.org These descriptors can be physicochemical properties, such as lipophilicity and electronic properties, or they can be more complex descriptors that capture the three-dimensional shape and structure of the molecule. Once the descriptors have been calculated, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net
Chemical Reactivity and Derivatization Strategies for 2 Methylthieno 3,2 B Pyridine 5,7 Diol
Functionalization at the Hydroxyl Groups (e.g., Etherification, Esterification)
The two hydroxyl groups at the 5- and 7-positions of the pyridine (B92270) ring are key sites for functionalization. These groups can readily undergo reactions typical of phenols, such as etherification and esterification, to introduce a wide range of substituents. The introduction of a hydroxyl group can profoundly influence a molecule's behavior and allows for further derivatization. hyphadiscovery.com
Etherification: This process involves the formation of an ether linkage (C-O-C) and is commonly achieved by reacting the diol with alkyl halides or other electrophiles in the presence of a base. This strategy has been used to synthesize derivatives with modified solubility and lipophilicity. For instance, substituted 7-arylethers of thieno[3,2-b]pyridine (B153574) have been synthesized and shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, both of which are implicated in angiogenesis. mdpi.com
Esterification: Esterification involves the reaction of the hydroxyl groups with carboxylic acids, acid chlorides, or anhydrides to form esters (R-COO-R'). This modification is often employed to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active diol. This approach can improve the pharmacokinetic properties of the parent compound.
Table 1: Examples of Hydroxyl Group Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Etherification | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Alkoxy-thienopyridine | Modified solubility, Biological probes |
| Esterification | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine), Solvent (e.g., DCM) | Acyl-thienopyridine | Prodrugs, Modified lipophilicity |
Electrophilic Aromatic Substitution Reactions on the Thienopyridine Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the thieno[3,2-b]pyridine ring system, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the pyridine ring. The pyridine ring is electron-deficient, making it less reactive towards electrophiles. quimicaorganica.orgyoutube.com Direct electrophilic substitution on pyridine is often difficult and requires harsh conditions. wikipedia.orgquimicaorganica.org
However, the fusion of the thiophene ring can influence the reactivity of the pyridine ring. Studies on related benzo[b]thieno[2,3-c]pyridines have shown that acylation reactions, a type of electrophilic substitution, can occur on the benzene (B151609) portion of the molecule. researchgate.net For 2-Methylthieno[3,2-b]pyridine-5,7-diol, electrophilic substitution would likely occur preferentially on the electron-rich thiophene ring at the C3 position. The hydroxyl groups on the pyridine ring are activating, but the nitrogen atom's electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack. youtube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product | Rationale |
| Br₂ | 3-Bromo-2-methylthieno[3,2-b]pyridine-5,7-diol | Thiophene ring is more activated than the pyridine ring. |
| HNO₃/H₂SO₄ | 3-Nitro-2-methylthieno[3,2-b]pyridine-5,7-diol | Nitration occurs on the most electron-rich position. |
| Acyl chloride/AlCl₃ | 3-Acyl-2-methylthieno[3,2-b]pyridine-5,7-diol | Friedel-Crafts acylation favors the thiophene ring. |
Nucleophilic Substitution Reactions and Ring Transformations
Nucleophilic aromatic substitution (SNAr) reactions are more common for electron-deficient aromatic rings like pyridine. abertay.ac.ukyoutube.com These reactions typically require a good leaving group (like a halogen) on the ring and a strong nucleophile. khanacademy.orgnih.gov For the parent this compound, direct nucleophilic substitution is unlikely as the hydroxyl group is a poor leaving group. However, if the hydroxyl groups are first converted into better leaving groups (e.g., triflates), nucleophilic displacement becomes feasible.
The pyridine part of the thienopyridine system is more susceptible to nucleophilic attack than the thiophene ring. abertay.ac.uk The Chichibabin reaction, a well-known nucleophilic substitution, converts pyridine into 2-aminopyridine. abertay.ac.uk Similar reactivity could be anticipated for thienopyridine derivatives under specific conditions. Halogenated thienopyridines are versatile intermediates for SNAr reactions, allowing for the introduction of various nucleophiles. nih.gov
Ring transformation reactions, while less common, can occur under specific conditions, often involving strong bases or high temperatures, leading to the formation of different heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation on Thienopyridine Scaffolds
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. mdpi.comnih.govbeilstein-journals.org These methods are highly valuable for derivatizing heterocyclic scaffolds like thienopyridine. rsc.org To utilize these reactions, the thienopyridine core must first be functionalized with a halide or a triflate to serve as the electrophilic partner in the coupling reaction.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate, and is a powerful tool for forming C-C bonds. mdpi.comnih.gov This has been used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds, allowing for the introduction of a wide variety of amine nucleophiles.
Ullmann Condensation: A copper-catalyzed reaction that is particularly useful for forming C-O and C-N bonds, especially with less reactive aryl halides. beilstein-journals.org
These reactions offer a modular approach to building complex molecules based on the thienopyridine scaffold, enabling the synthesis of libraries of compounds for biological screening. nih.govekb.eg
Regioselective Modifications and Multi-Functionalization Approaches of Thienopyridines
Achieving regioselectivity in the functionalization of a multi-substituted heterocyclic system like this compound is a significant synthetic challenge. The different reactivity of the thiophene and pyridine rings, along with the presence of multiple functional groups, allows for selective transformations by carefully choosing reagents and reaction conditions.
For instance, the hydroxyl groups can be selectively protected to allow for modifications at other positions. The inherent difference in reactivity between the thiophene and pyridine rings can be exploited to direct electrophilic or nucleophilic attack to a specific ring. Site-selective C-H bond functionalization is an emerging strategy that allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. nih.gov
Multi-functionalization can be achieved through a sequence of reactions, building up molecular complexity in a stepwise manner. For example, a halogen can be introduced via electrophilic aromatic substitution and then used as a handle for a subsequent metal-catalyzed cross-coupling reaction.
Synthesis of Novel Thienopyridine-Based Chemical Probes and Tools
The thienopyridine scaffold is an attractive core for the development of chemical probes and tools to study biological systems. nih.gov Its rigid, planar structure and potential for fluorescence make it suitable for designing probes that can interact with specific biological targets.
By attaching reporter groups (e.g., fluorophores, biotin) or reactive groups to the thienopyridine core, researchers can create molecules for various applications, including:
Fluorescent Probes: Thienopyridine derivatives with extended conjugation can exhibit fluorescence, which can be modulated by binding to a target molecule.
Affinity-Based Probes: By incorporating a reactive group, thienopyridine-based probes can be used to covalently label and identify target proteins.
Inhibitors for Biological Studies: The development of potent and selective inhibitors based on the thienopyridine scaffold allows for the study of the physiological roles of specific enzymes or receptors. nih.gov
The synthesis of these tools often involves the derivatization strategies discussed in the previous sections, such as functionalization of the hydroxyl groups or cross-coupling reactions to attach linkers and reporter moieties. mdpi.com
Mechanistic Investigations of Biological Interactions and Target Modulation in Vitro/in Silico Focus Only of Thienopyridine Scaffolds
Enzyme Inhibition Mechanisms and Kinetic Studies (Cell-Free, Purified Enzyme Systems)
Thienopyridine derivatives have been identified as potent inhibitors of various enzymes through cell-free and purified enzyme assays. These studies are crucial for understanding the direct interaction between the compound and its enzymatic target, independent of cellular metabolic processes.
One established mechanism of inhibition by certain thienopyridine derivatives is the oxidation of the target enzyme's catalytic cysteine. nih.gov Studies on thienopyridone (B2394442) (TP) and its more potent derivative, iminothienopyridinedione (ITP), revealed that these compounds are redox-active. nih.gov They function as non-specific inhibitors of protein tyrosine phosphatases (PTPs), such as Phosphatases of Regenerating Liver (PRL-3), by inducing the oxidation of the essential cysteine residue in the active site. nih.gov This oxidative mechanism is not limited to proteins, as these compounds also catalyze the oxidation of small molecules like TCEP, DTT, and glutathione. nih.gov The apparent selectivity of these inhibitors for PRLs is likely attributable to the higher susceptibility of these specific phosphatases to oxidation. nih.gov
Beyond this oxidative mechanism, thienopyridine scaffolds have been shown to inhibit a range of kinases, which are critical in cellular signaling pathways implicated in diseases like cancer. For instance, novel classes of thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key mediator of angiogenesis. researchgate.netmdpi.com Similarly, specific thienopyridine analogues have demonstrated potent, low nanomolar inhibition of IκB kinase β (IKKβ), a central regulator of the NF-κB inflammatory pathway. nih.govresearchgate.net Other kinases targeted by thienopyridine-based inhibitors include Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) and p38α Mitogen-Activated Protein Kinase (MAPK). nih.govnih.gov
The inhibitory activities of various thienopyridine scaffolds against different enzymes are summarized below.
| Thienopyridine Scaffold/Derivative | Target Enzyme | Mechanism of Inhibition | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|---|---|
| Thienopyridone (TP) / Iminothienopyridinedione (ITP) | Protein Tyrosine Phosphatases (e.g., PRL-3) | Non-specific; oxidation of catalytic cysteine | Not specified | nih.gov |
| Thienopyridine 14g | CAMKK2 | ATP-competitive binding | 5 nM | nih.gov |
| Substituted Thienopyridines | IKKβ | Not specified | As low as 40 nM | researchgate.net |
| Quinazolinones tagged with Thienopyridine | p38α MAPK | Not specified | 0.18 ± 0.02 µM | nih.gov |
| Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines | VEGFR-2 | Not specified | Not specified | mdpi.com |
| Thienopyridine Hydrazones | COX-2 | Not specified | Not specified | researchgate.net |
Cellular Uptake and Intracellular Localization Mechanisms of Thienopyridine Compounds
While extensive in vitro data exists for the interaction of thienopyridines with their molecular targets, specific studies detailing their mechanisms of cellular uptake and subsequent intracellular localization are less common in the literature. However, the transport of small molecules across the cell membrane generally occurs through established pathways, which can be inferred for thienopyridine compounds based on their physicochemical properties.
The primary routes for small molecule entry into cells are passive diffusion, facilitated diffusion, active transport, and endocytosis. nih.gov For many small-molecule drugs, passive diffusion is a dominant mechanism, driven by the concentration gradient across the cell membrane. nih.gov This process is highly dependent on the molecule's lipophilicity; more lipophilic compounds can more readily traverse the lipid bilayer of the cell membrane. Many thienopyridine derivatives possess lipophilic characteristics, suggesting that passive diffusion is a likely route of cellular entry. uta.edu
Furthermore, the net charge of a molecule and the cell's membrane potential can significantly influence uptake. nih.gov The interior of a cell is negatively charged relative to the exterior, creating an electrochemical gradient that can drive the uptake of positively charged molecules (lipophilic cations). nih.gov Therefore, thienopyridine derivatives with a net positive charge may accumulate in cells via this mechanism. Energy-dependent processes like endocytosis or active transport via membrane transporters are also possible, particularly for derivatives that are substrates for specific transporters like organic cation transporters. nih.gov However, without specific experimental data for the 2-Methylthieno[3,2-b]pyridine-5,7-diol or related scaffolds, these remain probable but unconfirmed mechanisms.
Molecular Docking and Binding Site Characterization (Computational Approaches)
Computational methods, particularly molecular docking, are powerful tools for visualizing and understanding the interactions between a ligand and its target protein at an atomic level. Several studies have employed these in silico approaches to characterize the binding sites of thienopyridine derivatives.
A detailed molecular docking study was performed to elucidate the binding mode of a potent thienopyridine inhibitor (14g) within the ATP-binding site of CAMKK2. nih.gov Using the Glide docking software and multiple X-ray crystal structures of CAMKK2 (PDB IDs: 6BKU, 5UY6, 5UYJ), the predicted binding pose of the thienopyridine was determined. nih.gov The analysis revealed a critical hydrogen bond interaction between the nitrogen atom of the thienopyridine ring and the backbone NH group of the amino acid Val270 in the hinge region of the kinase. nih.gov This specific interaction is a common feature for many kinase inhibitors and helps to anchor the compound in the active site.
Similar computational approaches have been applied to other thienopyridine-based inhibitors. Molecular docking and Density Functional Theory (DFT) calculations were used to assess the potency of thienopyridine derivatives as IKKβ inhibitors. nih.govnih.gov These studies help to rationalize the observed biological activity and guide the design of more potent compounds. Likewise, in silico modeling of thienopyridines targeting p38α MAPK suggested that their inhibitory mechanism involves the formation of hydrogen bonds between heteroatoms on the scaffold and amino acid residues within the enzyme's active site. nih.gov These computational studies provide a structural basis for the observed enzyme inhibition and are instrumental in structure-based drug design.
Structure-Activity Relationship (SAR) Studies for Modulating Specific Biological Pathways (Mechanistic and General)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a chemical scaffold influence its biological activity. Numerous SAR studies on the thienopyridine core have been conducted to optimize potency and selectivity for various biological targets.
For thienopyridine-based IKKβ inhibitors, three-dimensional quantitative SAR (3D-QSAR) studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed. nih.gov The resulting models, which showed high predictive capability (q² > 0.6), indicated that the presence of hydrophobic and electrostatic fields was highly desirable for potent inhibition. nih.gov Specifically, the substitution of hydrophobic groups with an electron-withdrawing effect at the R4 and R6 positions of the thienopyridine scaffold was found to increase biological activity. nih.gov Another SAR study on IKKβ inhibitors revealed that small alkyl or certain aromatic groups are preferred at the C4 position, while appropriately oriented polar groups at the C6 position efficiently enhance compound potency. researchgate.net
In the development of VEGFR-2 kinase inhibitors, SAR exploration of a phenyl-substituted thienopyridine series found that the para position of the phenyl ring was highly amenable to the introduction of a diverse range of functional groups, suggesting this part of the molecule extends into a solvent-exposed region of the binding site. researchgate.net
For negative allosteric modulators of mGlu5, a clear SAR was established for substitutions on an amide side chain attached to the thieno[3,2-b]pyridine (B153574) core. nih.gov Moving a fluoro substituent on a pyridine (B92270) amide from the 5-position to the 6-position resulted in a greater than 17-fold decrease in potency. nih.gov Conversely, replacing the fluoro group with a methyl group at the 6-position led to a 3-fold improvement in potency, highlighting the sensitivity of the interaction to subtle structural changes. nih.gov
| Thienopyridine Scaffold | Target | Key SAR Findings | Source |
|---|---|---|---|
| General Thienopyridine | IKKβ | Hydrophobic, electron-withdrawing groups at R4 and R6 increase activity. | nih.govnih.gov |
| General Thienopyridine | IKKβ | Small alkyl/aromatic groups at C4 and polar groups at C6 enhance potency. | researchgate.net |
| Phenyl-substituted Thienopyridine | VEGFR-2 | The para-position of the phenyl ring is tolerant to diverse functional groups. | researchgate.net |
| Thieno[3,2-b]pyridine-5-carboxamide | mGlu5 (NAM) | Activity is highly sensitive to the position and nature of substituents on the pyridine amide side chain. | nih.gov |
Potential Applications of 2 Methylthieno 3,2 B Pyridine 5,7 Diol in Chemical Biology and Materials Science
Development as Fluorescent Probes or Imaging Agents for Biological Systems
The thieno[3,2-b]pyridine (B153574) framework is a promising platform for the development of novel fluorophores. Research into a series of 2-arylthieno[3,2-b]pyridin-5(4H)-ones, designated as the KF series, has demonstrated their potential as tunable fluorescent probes. nih.gov These compounds exhibit strong fluorescence, large Stokes shifts (up to 232 nm), and high quantum yields (up to 0.99). nih.gov The photophysical properties can be fine-tuned by altering the functional groups on the scaffold. nih.gov
For instance, the emission wavelengths of the KF series span a wide range in the visible spectrum, from 426–678 nm in dichloromethane. nih.gov This tunability is crucial for developing probes for specific biological applications, such as imaging different cellular components or processes. Given that the core scaffold is responsible for the fundamental fluorescent properties, it is plausible that 2-Methylthieno[3,2-b]pyridine-5,7-diol could also exhibit fluorescent characteristics, potentially modulated by its hydroxyl and methyl substituents. A set of these derivatives was even used in a high-throughput screening to develop a novel fluorescent probe with high sensitivity and selectivity for human serum albumin (HSA). researchgate.net
Table 1: Photophysical Properties of Representative 2-arylthieno[3,2-b]pyridin-5(4H)-ones (KF Series) in Dichloromethane
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| KF-1 | 394 | 468 | 74 | 0.88 |
| KF-2 | 430 | 506 | 76 | 0.99 |
| KF-7 | 412 | 644 | 232 | 0.12 |
| KF-11 | 412 | 480 | 68 | 0.91 |
Data sourced from studies on thieno[3,2-b]pyridin-5(4H)-one derivatives. nih.gov
Utility in Supramolecular Chemistry and Host-Guest Interactions
The structure of this compound, featuring two hydroxyl groups, suggests its potential utility in supramolecular chemistry. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of non-covalent interactions that are the foundation of host-guest chemistry and the self-assembly of larger, well-ordered structures.
While no specific host-guest studies involving this compound have been reported, related heterocyclic systems demonstrate the principle. For example, iron (II) metallo-supramolecular polymers have been formed using thieno[3,2-b]thiophene-based unimers, showcasing the ability of this class of compounds to self-assemble into complex architectures. nih.gov The arrangement of amino groups on a rigid tetracyclic structure derived from 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) has been suggested to favor the creation of complex supramolecular structures. acs.org Therefore, the diol functionality on the pyridine (B92270) ring of this compound could be exploited to direct the assembly of supramolecular systems through predictable hydrogen bonding patterns.
Integration into Polymeric Materials or Organic Electronic Devices
Fused thiophene-based heterocyclic systems are of significant interest in the field of materials science, particularly for organic electronics. Their extended π-conjugated systems often lead to desirable semiconducting properties. Thiophene-fused molecules like dithienothiophene (DTT) have been successfully incorporated into materials for organic field-effect transistors (OFETs), organic solar cells, and electrochromic devices due to their potential for high charge mobility and tunable band gaps. acs.orgnih.gov
Polymers incorporating thieno[3,2-b]thiophene (B52689) and diketopyrrolopyrrole units have demonstrated excellent performance in OFETs, with hole mobilities reaching nearly 2 cm² V⁻¹ s⁻¹. acs.org Similarly, polymers based on a thieno[3,2-c]pyridine-4,6-dione-derived isoindigo building block have shown promise for organic electronics, exhibiting p-type charge transport characteristics with hole mobilities up to 0.32 cm²/(V s). acs.org Although research has not specifically included this compound, the inherent electronic properties of the thieno[3,2-b]pyridine core suggest its potential as a building block for novel conjugated polymers or small molecules for use in organic electronic devices. The hydroxyl groups could further be used to modify solubility or as handles for polymerization.
Role as Chemical Tools for Pathway Elucidation in Biological Research
The thieno[3,2-b]pyridine scaffold is a versatile template for designing potent and highly selective inhibitors of key biological targets, such as protein kinases. nih.gov Kinase inhibitors are invaluable chemical tools for dissecting cellular signaling pathways and validating new drug targets. nih.gov
Researchers have developed highly selective inhibitors of the kinase Haspin based on the thieno[3,2-b]pyridine scaffold. nih.gov One such compound, MU1920, was identified as a quality chemical probe suitable for in vivo applications to help elucidate fundamental biological processes. nih.gov The ability to achieve high selectivity is attributed to the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region, which allows for diverse binding modes that can be tailored to specific kinase targets. nih.gov This makes the scaffold an excellent starting point for developing chemical probes to investigate the roles of under-explored kinases in health and disease. nih.gov Derivatives of this compound could be synthesized and screened to identify new probes for pathway elucidation.
Table 2: Thieno[3,2-b]pyridine-based Kinase Inhibitors as Chemical Probes
| Compound | Target Kinase | Significance |
|---|---|---|
| MU1920 | Haspin | Fulfills criteria for a quality chemical probe for in vivo use. nih.gov |
| MU1464 | Undisclosed | Illustrates high kinome-wide selectivity. nih.gov |
| MU1668 | Undisclosed | Demonstrates a different binding mode while maintaining selectivity. nih.gov |
Data sourced from studies on the thieno[3,2-b]pyridine scaffold. nih.gov
Scaffold for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis
The structural and functional versatility of the thieno[3,2-b]pyridine core makes it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis (DOS). The goal of these approaches is to rapidly generate large libraries of structurally diverse small molecules for screening against a wide range of biological targets.
The thieno[3,2-b]pyridine nucleus can be readily modified at multiple positions. In the case of this compound, the hydroxyl groups at the 5 and 7 positions serve as convenient handles for introducing a wide variety of substituents through reactions like etherification or esterification. Further modifications could be made to the thiophene (B33073) ring or the methyl group. This multi-directional derivatization would allow for a systematic exploration of the chemical space around the core scaffold, leading to the creation of a library of compounds with diverse physical, chemical, and biological properties. Such libraries are essential for identifying novel hits in drug discovery campaigns and for developing new chemical probes.
Future Perspectives and Research Challenges for 2 Methylthieno 3,2 B Pyridine 5,7 Diol Research
Development of More Efficient and Sustainable Synthetic Routes for Thienopyridines
A primary challenge in the advancement of thienopyridine research is the development of synthetic routes that are not only efficient in terms of yield and purity but also environmentally sustainable. Traditional methods for constructing the thienopyridine core often involve multi-step processes with harsh reagents and generate significant waste.
Future research will likely focus on several key areas to address these challenges:
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. unibo.it For thienopyridines like 2-Methylthieno[3,2-b]pyridine-5,7-diol, this could involve the use of greener solvents, catalysts, and reaction conditions. Microwave-assisted synthesis, for instance, has been shown to be an effective green chemistry tool for preparing pyridine (B92270) derivatives, offering advantages in terms of reaction time and efficiency. nih.gov
One-Pot, Multi-Component Reactions: Designing synthetic pathways that involve one-pot, multi-component reactions can significantly improve efficiency by reducing the number of intermediate purification steps. Such strategies have been successfully employed for the synthesis of novel pyridine derivatives. nih.gov
Metal-Free Synthesis: The development of metal-free synthetic methods is a growing area of interest to avoid toxic residues from metal catalysts, which is particularly important for compounds with potential pharmaceutical applications. nih.gov A metal-free, three-step method has been reported for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, highlighting a promising avenue for future exploration. nih.gov
Scalable Synthesis: For any thienopyridine derivative with therapeutic potential, the ability to scale up the synthesis is crucial. Research into highly productive and scalable approaches, such as the five-step synthesis of ticlopidine (B1205844) from thiophene (B33073), will be vital. nih.gov
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The functionalization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. The diol functionality at positions 5 and 7, along with the methyl group at position 2, provide sites for derivatization.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the core structure will be essential to establish clear SARs. This involves introducing a variety of substituents at different positions of the thienopyridine ring to understand how these changes affect biological activity.
Prodrug Approaches: To enhance the bioavailability and therapeutic efficacy of thienopyridine derivatives, prodrug strategies can be employed. The synthesis of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine has been shown to be a viable approach to optimize this class of compounds. mdpi.com
Bioisosteric Replacement: The concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be used to design new analogs with improved potency and reduced side effects. Thienopyridine itself is considered a bioisostere of purines and pyrimidines. mdpi.comresearchgate.net
Advanced Computational Modeling for Predictive Research on Thienopyridine Systems
Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can provide valuable insights and guide experimental work.
Key areas for future computational research include:
Molecular Docking: This technique can predict the binding modes of this compound and its derivatives with various biological targets. nih.govelsevierpure.comnih.gov Docking studies have been used to investigate the binding of thienopyridine derivatives to targets such as DNA gyrase and p38α MAPK kinase. elsevierpure.comnih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the structural and energetic properties of thienopyridine derivatives, including their frontier molecular orbitals (HOMO-LUMO energy gap). elsevierpure.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of thienopyridine derivatives with their biological activities, enabling the prediction of the potency of new analogs.
Table 1: In Silico Tools for Thienopyridine Research
| Computational Method | Application in Thienopyridine Research |
| Molecular Docking | Prediction of binding modes with biological targets (e.g., enzymes, receptors). nih.govelsevierpure.comnih.gov |
| DFT Calculations | Investigation of electronic and structural properties. elsevierpure.com |
| ADMET Prediction | Early-stage assessment of pharmacokinetic and toxicity profiles. nih.govtandfonline.com |
| QSAR | Predicting the biological activity of novel derivatives based on their structure. |
Elucidation of Undiscovered Biological Interaction Mechanisms at the Molecular Level
While thienopyridines are known to exhibit a range of biological activities, the precise molecular mechanisms of action for many derivatives, including this compound, remain to be fully elucidated.
Future research should focus on:
Target Identification and Validation: Identifying the specific cellular targets of this compound is a critical first step. This can be achieved through a combination of in silico target prediction and experimental validation. nih.gov
Enzyme Inhibition Assays: For derivatives that show potential as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition. Thienopyridine derivatives have been investigated as inhibitors of various kinases. researchgate.net
Cellular and Molecular Biology Techniques: Techniques such as Western blotting, RT-PCR, and flow cytometry can be used to investigate the effects of this compound on cellular signaling pathways, gene expression, and cell cycle progression. mdpi.com
Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level details of the interactions between thienopyridine derivatives and their biological targets, which is invaluable for structure-based drug design.
Emerging Applications in Interdisciplinary Fields Beyond Traditional Medicinal Chemistry
The unique electronic and photophysical properties of the thienopyridine scaffold open up possibilities for applications beyond the traditional realm of medicinal chemistry.
Promising interdisciplinary fields for future research include:
Organic Electronics: Thiophene-based polymers have been extensively studied for their applications in organic electronic devices. rsc.org The thienopyridine core, with its electron-rich thiophene ring and electron-deficient pyridine ring, could be a valuable building block for novel organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). mdpi.com
Materials Science: The ability of thienopyridine derivatives to form organized structures through intermolecular interactions makes them interesting candidates for the development of new functional materials, such as sensors and catalysts.
Agrochemicals: The biological activity of thienopyridines is not limited to human medicine. Research has shown that 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives can act as novel fungicide lead scaffolds. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-Methylthieno[3,2-b]pyridine-5,7-diol?
The synthesis typically involves cyclization of substituted pyridine precursors with thiophene derivatives. For example, halogenation at specific positions (e.g., 3- or 5-position of pyridine) followed by nucleophilic substitution with thiol-containing reagents can yield thienopyridine scaffolds. Acid-catalyzed cyclization or metal-mediated coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity . Key intermediates, such as methyl α-bromo esters, are often used to introduce substituents, as seen in clopidogrel analog synthesis .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, DEPT) to assign protons and carbons, particularly distinguishing between aromatic and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, HPLC coupled with UV detection is recommended, especially for detecting diastereomers or byproducts .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in functionalizing the thienopyridine core?
Regioselective modification requires directing groups or controlled reaction conditions. For instance, introducing electron-withdrawing groups (e.g., nitro or carbonyl) at the 4-position of pyridine can direct electrophilic substitution to the 5- or 7-position. Acidic conditions (e.g., H₂SO₄ at 60–100°C) promote racemization or ring closure, as demonstrated in clopidogrel intermediate synthesis . Chiral reagents (e.g., laevorotatory camphor-10-sulfonic acid) aid in isolating enantiomers for stereochemical studies .
Q. What strategies address contradictions in reported biological activity data for thienopyridine derivatives?
Discrepancies often arise from variations in assay conditions (e.g., serum albumin concentrations affecting fluorescence probes) or compound purity. To mitigate this:
- Standardize biological assays using human serum albumin (HSA)-free buffers to avoid false fluorescence quenching .
- Validate cytotoxicity results across multiple cell lines (e.g., sensitive vs. multidrug-resistant models) and replicate experiments with independent synthetic batches .
- Use multivariate statistical analysis to account for confounding factors, such as experimental design limitations in concentration-dependent studies .
Q. How can computational methods enhance the design of thienopyridine-based probes or inhibitors?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing fluorescence or binding affinity. Molecular docking with targets like HSA or PI3Kα can identify critical interactions (e.g., hydrophobic pockets accommodating methyl groups or hydrogen bonds with diol moieties) . Machine learning models trained on cytotoxicity data (e.g., IC₅₀ values) enable predictive SAR for novel derivatives .
Methodological Considerations
Q. What experimental controls are essential for studying the stability of this compound in aqueous media?
- Conduct stability studies under varying pH (2–10) and temperatures (4–37°C).
- Monitor degradation via LC-MS to identify hydrolysis products (e.g., loss of methyl or hydroxyl groups).
- Include antioxidants (e.g., ascorbic acid) in buffers to assess oxidative stability, as diols are prone to oxidation .
Q. How should researchers validate the selectivity of thienopyridine-derived fluorescent probes?
- Test cross-reactivity with structurally similar biomolecules (e.g., γ-globulins or fibrinogen) using fluorescence titration.
- Perform competitive binding assays with known HSA ligands (e.g., warfarin or ibuprofen) to confirm binding site specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
